molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B193376 Doxorubicin Hydrochloride CAS No. 25316-40-9

Doxorubicin Hydrochloride

Cat. No.: B193376
CAS No.: 25316-40-9
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
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Mechanism of Action

Target of Action

Doxorubicin Hydrochloride, also known as Doxorubicin, is a cytotoxic anthracycline antibiotic . It primarily targets DNA-associated enzymes and DNA base pairs . These targets play a crucial role in DNA replication and transcription, which are essential for cell growth and division .

Mode of Action

Doxorubicin interacts with its targets by intercalating with DNA base pairs . This interaction leads to DNA damage and the generation of reactive oxygen species (ROS) . It also inhibits topoisomerase II , an enzyme that prevents double-stranded nuclear DNA breaks . This interaction disrupts DNA replication and transcription, leading to cell death .

Biochemical Pathways

Doxorubicin affects several biochemical pathways. It activates various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Pharmacokinetics

The pharmacokinetics of Doxorubicin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Doxorubicin is administered intravenously, indicating that it has 100% bioavailability .

Result of Action

The molecular and cellular effects of Doxorubicin’s action include DNA damage , the generation of reactive oxygen species (ROS) , and the induction of apoptosis . One of the major side effects of Doxorubicin is cardiotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Doxorubicin. For instance, hypoxia-induced acidity in tumor spheroids has been shown to reduce the accumulation of Doxorubicin, likely due to the reduced proportion of Doxorubicin in the non-ionized form under acidic conditions . This suggests that the tumor microenvironment can significantly impact the effectiveness of Doxorubicin treatment.

Biochemical Analysis

Biochemical Properties

Doxorubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . This interaction with DNA leads to DNA damage and the generation of reactive oxygen species .

Cellular Effects

This compound has a range of cytotoxic effects on cells . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This leads to downstream activation of different caspases resulting in apoptosis . This compound also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and the generation of reactive oxygen species . It exerts its effects at the molecular level through DNA intercalation, which eventually leads to DNA damage . This interaction with DNA-associated enzymes and DNA base pairs produces a range of cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that nearly 80% of this compound loaded in certain delivery systems could be released in 5 hours at pH 5.0 . This is an improvement from the results obtained at pH 6.5 and pH 7.4 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses of this compound resulted in hypotension, bradycardia, and a decrease in the balance of autonomic activity (LF/HF), with 16 mg/kg being the threshold dose at which these changes became evident .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is metabolized to a variety of metabolites in vivo, which has been shown to be associated with cardiotoxicity . Tumor cells and drug-resistant tumor cells have a unique drug metabolism pathway for this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is distributed into tissues rapidly, and this speed of distribution is matched by the rapid drop of this compound levels in the blood . This compound has the ability to penetrate tissues highly effectively .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Studies have shown that the cytoplasmic subset of certain proteins plays a pivotal role in mediating this compound sensitivity, primarily through the regulation of glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxorubicin hydrochloride is synthesized from cultures of the bacterium Streptomyces peucetius var. caesius. The synthesis involves several steps, including the fermentation of the bacterium, extraction, and purification of the compound .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological methods to optimize yield and purity. Techniques such as remote loading and transmembrane pH gradient methods are employed to prepare liposomal formulations of doxorubicin, which enhance its stability and efficacy .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
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Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
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Molecular Weight

580.0 g/mol
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Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
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Record name Doxorubicin hydrochloride
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Record name Doxorubicin hydrochloride [USP:JAN]
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Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
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Record name DOXORUBICIN HYDROCHLORIDE
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Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin Hydrochloride
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Doxorubicin Hydrochloride
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Doxorubicin Hydrochloride
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Doxorubicin Hydrochloride
Reactant of Route 5
Doxorubicin Hydrochloride
Reactant of Route 6
Doxorubicin Hydrochloride

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